molecular formula C3H11OPb B14700966 Plumbane, hydroxytrimethyl- CAS No. 17546-98-4

Plumbane, hydroxytrimethyl-

Cat. No.: B14700966
CAS No.: 17546-98-4
M. Wt: 270 g/mol
InChI Key: LTYNZXRQYPQIHE-UHFFFAOYSA-N
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Description

Trimethyllead hydroxide is an organolead compound with the chemical formula (CH₃)₃PbOH It is a colorless solid that is soluble in water and many organic solvents

Preparation Methods

Trimethyllead hydroxide can be synthesized through several methods. One common synthetic route involves the reaction of trimethyllead chloride with sodium hydroxide. The reaction is typically carried out in an aqueous solution, resulting in the formation of trimethyllead hydroxide and sodium chloride as a byproduct:

(CH3)3PbCl+NaOH(CH3)3PbOH+NaCl(CH₃)₃PbCl + NaOH \rightarrow (CH₃)₃PbOH + NaCl (CH3​)3​PbCl+NaOH→(CH3​)3​PbOH+NaCl

Industrial production methods for trimethyllead hydroxide are not well-documented, likely due to its toxicity and limited commercial applications. laboratory-scale synthesis remains a primary method for obtaining this compound for research purposes.

Chemical Reactions Analysis

Trimethyllead hydroxide undergoes various chemical reactions, including:

    Oxidation: Trimethyllead hydroxide can be oxidized to form trimethyllead oxide.

    Reduction: Reduction reactions involving trimethyllead hydroxide are less common due to the stability of the lead-carbon bonds.

    Substitution: This compound can undergo substitution reactions where the hydroxide group is replaced by other functional groups. For example, reacting with halogens can form trimethyllead halides.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organolead compounds.

    Biology: Research has explored its effects on biological systems, particularly its toxicity and impact on cellular processes.

    Medicine: Due to its toxicity, trimethyllead hydroxide is not used therapeutically but is studied for its potential effects on human health.

    Industry: Its industrial applications are limited, but it has been used in the past as an additive in gasoline and other fuels.

Mechanism of Action

The mechanism by which trimethyllead hydroxide exerts its effects is primarily through its interaction with biological molecules. It can bind to proteins and enzymes, disrupting their normal function. This compound is known to interfere with cellular processes, leading to toxicity and cell death. The molecular targets and pathways involved include the inhibition of enzyme activity and disruption of cellular membranes.

Comparison with Similar Compounds

Trimethyllead hydroxide can be compared to other organolead compounds, such as:

    Trimethyllead chloride: Similar in structure but with a chloride group instead of a hydroxide group.

    Trimethyllead acetate: Contains an acetate group and is used in similar chemical reactions.

    Tetramethyllead: A related compound with four methyl groups attached to the lead atom.

Trimethyllead hydroxide is unique due to its hydroxide functional group, which imparts different chemical reactivity compared to its analogs. This uniqueness makes it valuable for specific research applications, particularly in studying the effects of organolead compounds on biological systems.

Properties

CAS No.

17546-98-4

Molecular Formula

C3H11OPb

Molecular Weight

270 g/mol

InChI

InChI=1S/3CH3.H2O.Pb/h3*1H3;1H2;

InChI Key

LTYNZXRQYPQIHE-UHFFFAOYSA-N

Canonical SMILES

C[Pb](C)C.O

Origin of Product

United States

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